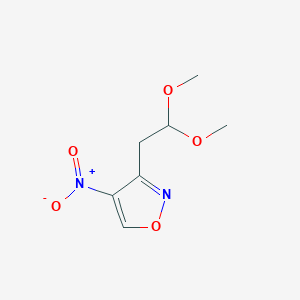

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole is a nitro-substituted isoxazole derivative characterized by a dimethoxyethyl substituent at the 3-position and a nitro group at the 4-position of the heterocyclic ring. This compound is part of a broader class of nitro-heterocycles, which are of significant interest in medicinal chemistry and materials science due to their electronic properties and reactivity .

The nitro group at the 4-position introduces strong electron-withdrawing effects, while the 2,2-dimethoxyethyl side chain adds steric bulk and modulates solubility. In synthetic chemistry, this compound has been utilized as an intermediate in the preparation of purpurinimides—photosensitizers studied for photodynamic therapy applications .

Key spectroscopic features include distinct ¹H NMR signals for the dimethoxyethyl group (δ 3.46–3.47 ppm, singlet) and nitro-related proton environments, as observed in related purpurinimide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole typically involves the reaction of 2,2-dimethoxyethanol with a suitable nitro-substituted oxazole precursor. One common method involves the nitration of 2,2-dimethoxyethyl oxazole under controlled conditions to introduce the nitro group at the desired position . The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid as nitrating agents, and the reaction is typically carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations . The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole undergoes various chemical reactions, including:

Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst, and mild heating conditions.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Cyclization: Acidic or basic catalysts, depending on the specific cyclization reaction being performed.

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 16 |

| Candida albicans | 14 |

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanisms include modulation of apoptotic pathways and caspase activation.

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| PC-3 (Prostate Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Industrial Applications

This compound has potential applications in the development of specialty chemicals and materials. Its unique structure allows for modification to create derivatives with specific properties suitable for use in dyes, pigments, or as intermediates in organic synthesis.

Case Study: Development of New Dyes

A recent study explored the use of this compound as a precursor for synthesizing novel azo dyes. The dyes exhibited vibrant colors and good stability under various environmental conditions, making them suitable for textile applications.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes such as signal transduction and metabolism.

Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-(N,N-Dimethylamino)-4-nitro-1,3-butadiene (Nitrodienamine)

- Structure : A nitrodienamine with a conjugated nitro-amine "push-pull" system.

- Reactivity: Exhibits cycloaddition reactivity with α,β-unsaturated carbonyl compounds and quinones due to its electronic polarization .

- Contrast : Unlike 3-(2,2-dimethoxyethyl)-4-nitro-1,2-oxazole, nitrodienamine lacks a heterocyclic ring, resulting in lower thermal stability and divergent reaction pathways (e.g., indole condensations vs. purpurinimide synthesis) .

5-Phenyl-4,5-dihydro-1,2-oxazole Derivatives

- Structure : Isoxazole fused with dihydro and phenyl groups.

- Applications : Widely explored in neuropsychiatric drug development (e.g., GABA modulation) due to bioavailability and CNS penetration .

- Contrast : The 4-nitro and dimethoxyethyl substituents in the target compound confer distinct electronic and steric profiles, limiting direct pharmacological overlap but enhancing utility in photodynamic therapy precursors .

4-Nitro-1,2,4-triazole Derivatives

- Structure : Triazole core with nitro substitution.

- Synthesis : Prepared via condensation reactions (e.g., hydrazides with aldehydes), differing from the Pd/C-catalyzed hydrogenation and oxidation steps used for the target compound .

- Biological Activity : Triazoles are prioritized for antifungal applications (e.g., fluconazole analogs), whereas nitro-isoxazoles are more niche in photochemical applications .

Reactivity and Functional Group Analysis

- Nitro Group : In this compound, the nitro group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., amine couplings in purpurinimide synthesis) . This contrasts with nitrodienamines, where the nitro group participates in conjugate additions .

- Dimethoxyethyl Chain : Improves solubility in polar solvents compared to simpler alkyl-substituted isoxazoles (e.g., 3-methyl derivatives), as evidenced by NMR solvent compatibility .

- Isoxazole Ring : Less basic than triazoles, reducing protonation-dependent bioavailability but enhancing stability under oxidative conditions .

Research Findings and Data Tables

Table 1: Spectroscopic Data for Key Compounds

Biological Activity

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole is a synthetic organic compound characterized by its unique oxazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₀N₂O₅

- Molecular Weight : Approximately 202.165 g/mol

- Functional Groups : Nitro group (-NO₂) at the 4-position and a dimethoxyethyl substituent at the 3-position of the oxazole ring.

The presence of these functional groups contributes to the compound's chemical reactivity and potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation. The activity is often linked to their ability to interact with specific molecular targets involved in cell growth and survival.

- Antimicrobial Activity : Oxazole derivatives have shown promise against various bacterial and fungal strains, suggesting their potential as therapeutic agents in infectious diseases.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions associated with chronic inflammation.

The biological activity of this compound is believed to stem from several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes that play crucial roles in cellular processes. For example, it could inhibit cyclooxygenases (COX), which are involved in inflammation pathways.

- Interaction with Nucleic Acids : Similar compounds have been shown to bind to DNA or RNA, potentially disrupting replication or transcription processes.

- Modulation of Signaling Pathways : By interacting with specific receptors or signaling molecules, the compound may alter cellular responses related to growth and apoptosis.

Anticancer Activity

A study conducted by Vinaya K. et al. explored various oxadiazole derivatives for their anticancer properties. Notably, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity . Further modifications led to a derivative with significantly enhanced potency, demonstrating IC50 values as low as 1.143 µM against renal cancer cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Original Derivative | 92.4 | Various (11 lines) |

| Modified Derivative | 1.143 | Renal Cancer |

Antimicrobial Activity

Research has also indicated that oxazole derivatives can exhibit antimicrobial effects. For instance, Villemagne et al. synthesized new oxadiazole compounds that were effective against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents . The observed activity was attributed to their ability to inhibit key metabolic pathways in the bacteria.

Summary of Findings

The biological activity of this compound suggests that it has significant therapeutic potential across various applications:

- Cancer Treatment : Promising anticancer properties with ongoing research needed for optimization.

- Infectious Disease Management : Potential as an antimicrobial agent against resistant strains.

- Inflammation Control : Possible applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via regioselective allylation or cyclization reactions. For example, refluxing precursor compounds (e.g., nitro-substituted intermediates) with hydroxylamine derivatives in polar aprotic solvents like DMSO or toluene under nitrogen is a key step . Critical parameters include reaction time (18–24 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Purification often involves silica column chromatography or preparative TLC using methanol/dichloromethane mixtures .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the dimethoxyethyl group (δ 3.46–3.47 ppm as a singlet for methoxy protons) and nitro group (characteristic deshielding effects on adjacent protons) .

- UV-vis Spectroscopy : Monitor electronic transitions, particularly Qy bands (e.g., 648–703 nm), to assess conjugation and substituent effects .

- IR Spectroscopy : Identify nitro (∼1520 cm⁻¹) and oxazole ring (∼1600 cm⁻¹) vibrations .

- Elemental Analysis : Confirm purity via C/H/N ratios (e.g., C: 67.58%, H: 7.09%, N: 11.82% in related purpurinimides) .

Q. How does the dimethoxyethyl substituent influence the compound’s stability under varying pH or temperature conditions?

- Methodological Answer : The dimethoxyethyl group enhances solubility in organic solvents and may stabilize the nitro-oxazole core against hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can assess degradation pathways. Acetal-protected derivatives are particularly stable in acidic conditions due to the protective ether groups .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from dynamic rotational isomerism or solvent effects. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. For example, dimethoxyethyl protons may split into multiplets at low temperatures due to restricted rotation. Computational modeling (DFT) can also predict chemical shifts and verify assignments .

Q. What strategies optimize regioselectivity in the nitration of 3-(2,2-Dimethoxyethyl)-1,2-oxazole derivatives?

- Methodological Answer : Nitration typically occurs at the 4-position due to electron-donating dimethoxyethyl groups activating the ortho/para positions. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor reaction progress via TLC and isolate intermediates to confirm regiochemistry .

Q. How do electronic properties of this compound derivatives impact their photodynamic therapy (PDT) potential?

- Methodological Answer : The nitro group and dimethoxyethyl substituent induce bathochromic shifts in UV-vis spectra (e.g., Qy bands at 690–703 nm), enhancing light absorption in therapeutic windows. Photochemical assays (e.g., singlet oxygen quantum yield measurements using DPBF as a trap) correlate substituent effects with PDT efficacy .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict electrophilic centers and transition states. Fukui indices identify sites prone to nucleophilic attack (e.g., nitro group adjacent to oxazole ring). Compare computed activation energies with experimental kinetic data .

Properties

CAS No. |

87149-76-6 |

|---|---|

Molecular Formula |

C7H10N2O5 |

Molecular Weight |

202.16 g/mol |

IUPAC Name |

3-(2,2-dimethoxyethyl)-4-nitro-1,2-oxazole |

InChI |

InChI=1S/C7H10N2O5/c1-12-7(13-2)3-5-6(9(10)11)4-14-8-5/h4,7H,3H2,1-2H3 |

InChI Key |

IZBCWXMBWRDFFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC1=NOC=C1[N+](=O)[O-])OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.